molecular formula C20H38O2 B164451 Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate CAS No. 3971-54-8

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate

Cat. No. B164451
CAS RN: 3971-54-8
M. Wt: 310.5 g/mol
InChI Key: WKDUVICSOMXTKJ-MOPGFXCFSA-N
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Description

“Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate” is a chemical compound with the molecular formula C20H38O2 . It is also known by other names such as “Methyl cis-9,10-methyleneoctadecanoate” and "Methyl dihydrosterculate" .


Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclopropyl group attached to an octanoate ester . The compound has two defined atom stereocenters . The InChI representation of the compound is InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 310.5 g/mol . It has a high partition coefficient (LogP) of 8.3, indicating that it is hydrophobic . The compound has no hydrogen bond donors and 2 hydrogen bond acceptors . It has 16 rotatable bonds . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Conformational Restriction in Biologically Active Compounds

  • Application : The cyclopropane ring is used to restrict the conformation of biologically active compounds, enhancing activity and investigating bioactive conformations. This approach includes designing chiral cyclopropanes as conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).

Synthesis of Chiral Cyclopropanes

  • Application : Chiral cyclopropanes bearing differentially functionalized carbon substituents have been developed. These units are versatile intermediates for synthesizing various compounds with an asymmetric cyclopropane structure (Kazuta, Matsuda, & Shuto, 2002).

Catalytic Conversion to Hydrocarbons

  • Application : Methyl octanoate has been used in a model reaction for producing hydrocarbon fuels and chemicals from biodiesel. This includes studying its reactivity on an H-ZSM5 zeolite catalyst, comparing it with linear alkanes (Danuthai et al., 2009).

Regioselectivity in Photocycloaddition

  • Application : Studies on the regioselectivity in the intramolecular [2 + 2] photocycloaddition of 2-alkenyl-3(2H)-furanones have been conducted. This research is significant for understanding the reaction mechanisms and the formation of specific product structures (Bach, Kemmler, & Herdtweck, 2003).

Polymerization Studies

  • Application : Research on Sn(II)2−ethylhexanoate (SnOct2) initiated polymerizations of lactide provides insight into the catalysis of esterification and the behavior of cyclic esters in polymerization reactions (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).

Synthesis of Novel Esters

  • Application : Studies on the synthesis of novel tri- and tetrasubstituted C18 furan fatty esters have been conducted. This includes the transformation of methyl ricinoleate into various furan fatty derivatives, showcasing synthetic routes for these complex molecules (Lie Ken Jie, Lau, & Lam, 2003).

NMR Stereochemical Study

  • Application : A study using NMR spectroscopy examined the stereochemistry of cis-fused cyclopropyl-containing molecules. This research aids in understanding the structural aspects of such molecules in solution (Tähtinen et al., 2002).

Research on Biodiesel Components

  • Application : Experiments on biodiesel surrogate components, such as methyl octanoate, have been conducted to study their pyrolysis, oxidation, and NO formation. This research is crucial for understanding the behavior of biodiesel fuels under various conditions (Garner & Brezinsky, 2011).

Mechanism of Action

Pharmacokinetics

. It may be distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets. .

properties

IUPAC Name

methyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDUVICSOMXTKJ-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960308
Record name Methyl 8-(2-octylcyclopropyl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3971-54-8
Record name Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 8-(2-octylcyclopropyl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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